
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as EMP2C, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMP2C is a pyrrolidine derivative that has a unique chemical structure, and its synthesis method is of great interest to researchers.
Applications De Recherche Scientifique
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has shown promising results as a potential anti-inflammatory agent. In drug discovery, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In material science, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid reduces inflammation in animal models of acute and chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to have low toxicity in animal studies. However, one limitation of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. One potential direction is to further investigate its anti-inflammatory effects and explore its potential as a therapeutic agent for inflammatory diseases. Another potential direction is to explore its potential as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid and its potential applications in material science.
Méthodes De Synthèse
The synthesis of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of 2-methoxy-2-methylpropanoic acid with ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine. The resulting product is then treated with pyrrolidine and hydrochloric acid to yield 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
2-ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(10(15)16)7-6-8-13(12)9(14)11(2,3)17-4/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWPTPQNVSQRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)C(C)(C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)
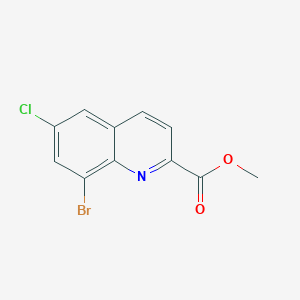
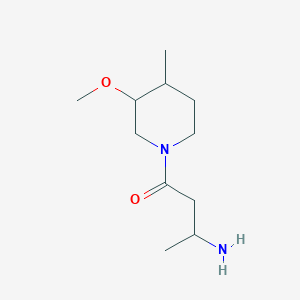
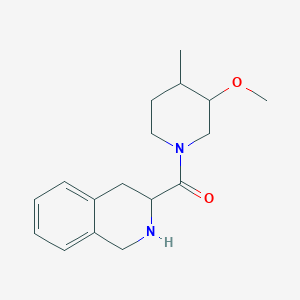
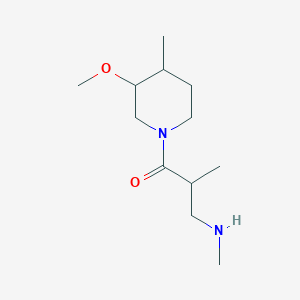

![3-[2-(3-Methoxypiperidin-1-yl)ethoxy]benzoic acid](/img/structure/B6628201.png)
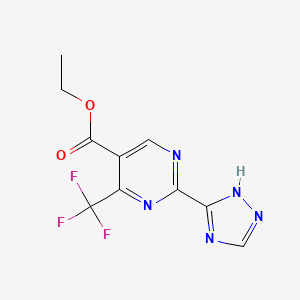
![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)

![2-[(5-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6628220.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)